molecular formula C8H13Br3N2O B2735041 2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide CAS No. 2580207-06-1

2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide

Cat. No.: B2735041
CAS No.: 2580207-06-1
M. Wt: 392.917
InChI Key: JUWCXRPIUDHPBQ-UHFFFAOYSA-N
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Description

2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide is a chemical compound with the molecular formula C8H13Br3N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide typically involves the bromination of pyridine derivatives followed by amination and subsequent reduction. One common method involves the reaction of 6-bromopyridine with epichlorohydrin, followed by amination with ammonia or an amine source .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein-ligand binding.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyridine ring can form halogen bonds with target molecules, influencing their activity and function. Additionally, the amino and hydroxyl groups can participate in hydrogen bonding, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both amino and hydroxyl groups, along with the bromine atom, allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

2-amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O.2BrH/c9-8-3-1-2-7(11-8)4-6(10)5-12;;/h1-3,6,12H,4-5,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWCXRPIUDHPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CC(CO)N.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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